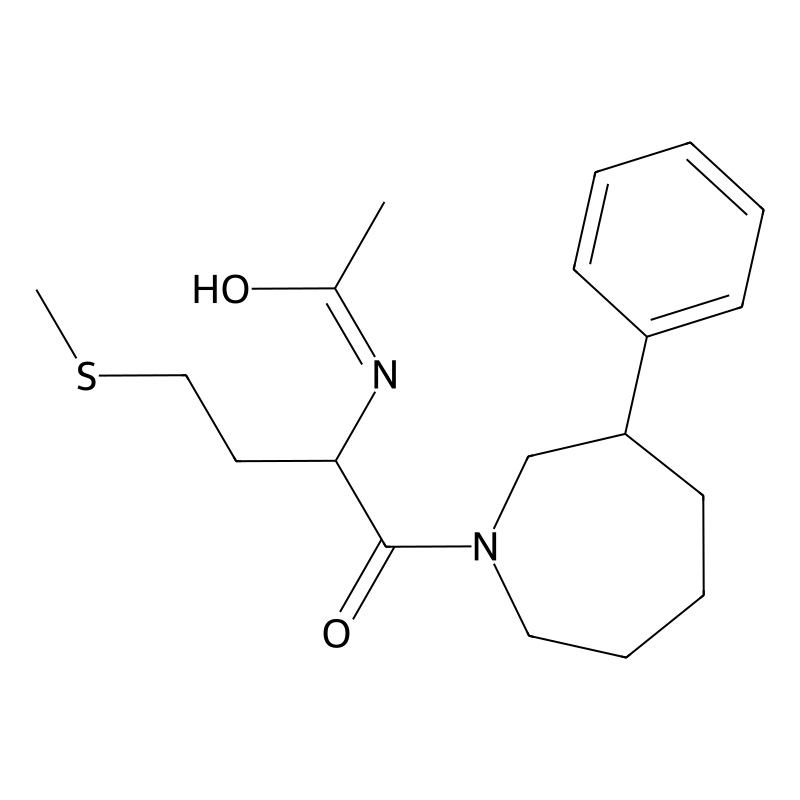

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, also known as N-(4-(methylsulfanyl)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, is an organic molecule.

Potential applications in medicinal chemistry

Research suggests that molecules containing the "acetamide" functional group, present in N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, may exhibit various bioactivities. Some studies have explored the potential of similar molecules for:

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide is a chemical compound characterized by its complex structure, which includes a methylthio group, an oxo group, and a phenylazepan moiety. Its molecular formula is , and it has a molecular weight of approximately 348.5 g/mol . The compound features several functional groups that contribute to its potential biological activity and applications in medicinal chemistry.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction: The oxo group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The methylthio group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound .

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide exhibits potential biological activities, particularly in the realm of neuropharmacology. Compounds with similar structures have been studied for their effects on central nervous system disorders, including their roles as receptor antagonists. Specifically, this compound may interact with neuropeptide receptors, which are crucial in pain modulation and other neurological functions .

The synthesis of N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide can be achieved through several methods:

- Condensation Reaction: A key step involves the reaction between a suitable phenylazepan derivative and a methylthio-substituted butanoyl chloride in the presence of a base such as triethylamine.

- Acetylation: The final step typically involves acetylation of the amine using acetic anhydride or acetyl chloride to form the acetamide .

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Chemical Research: It can be utilized in studies exploring the structure-activity relationship of similar compounds.

- Biochemical Assays: Its unique properties may make it suitable for use in biochemical assays aimed at understanding receptor interactions .

Interaction studies involving N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide typically focus on its binding affinity to specific receptors. Research has indicated that compounds with similar structures can act as antagonists for calcitonin gene-related peptide receptors, which are implicated in migraine and other pain syndromes. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further drug development efforts .

Several compounds share structural similarities with N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide. Here are some notable examples:

Uniqueness

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide stands out due to its specific combination of a methylthio group and phenylazepan structure, which may confer unique biological properties not found in other similar compounds. This unique arrangement could lead to distinct interactions with biological targets, making it a valuable candidate for further research and development in pharmacology .